(4-Fluorophenyl)(phenyl)iodonium triflate

Description

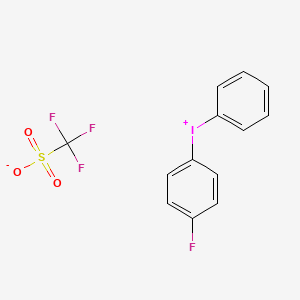

(4-Fluorophenyl)(phenyl)iodonium triflate is a diaryliodonium salt, which is a type of hypervalent iodine compound. These compounds are known for their utility in organic synthesis due to their ability to act as electrophilic arylating agents. The presence of the triflate anion enhances the solubility and reactivity of the compound, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula |

C13H9F4IO3S |

|---|---|

Molecular Weight |

448.17 g/mol |

IUPAC Name |

(4-fluorophenyl)-phenyliodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C12H9FI.CHF3O3S/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3,4)8(5,6)7/h1-9H;(H,5,6,7)/q+1;/p-1 |

InChI Key |

VQSOEEZKKUGOCQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(phenyl)iodonium triflate typically involves the reaction of iodobenzene with a fluorinated aryl compound in the presence of an oxidizing agent. One common method involves the use of phenyliodine(III) diacetate and boron trifluoride diethyl etherate as reagents. The reaction is carried out under mild conditions, often at room temperature, to yield the desired iodonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(phenyl)iodonium triflate undergoes various types of reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the iodonium group is replaced by a nucleophile.

Oxidation Reactions: The compound can act as an oxidizing agent in certain reactions, facilitating the transfer of an aryl group to a substrate.

Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and phenols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, often at elevated temperatures to enhance reaction rates .

Major Products

The major products formed from reactions with this compound depend on the type of reaction and the nucleophile used. For example, in nucleophilic aromatic substitution reactions, the product is an arylated nucleophile, while in coupling reactions, the product is a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluorophenyl)(phenyl)iodonium triflate is used as a versatile reagent for the introduction of aryl groups into various substrates. It is particularly useful in the synthesis of complex organic molecules and in the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, the compound is used in the synthesis of radiolabeled compounds for imaging studies. Its ability to introduce fluorine atoms into molecules makes it valuable in the development of positron emission tomography (PET) tracers .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its reactivity and selectivity make it an important reagent in the synthesis of active pharmaceutical ingredients and other high-value chemicals.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(phenyl)iodonium triflate involves the transfer of an aryl group to a substrate. The compound acts as an electrophilic arylating agent, with the iodonium group facilitating the transfer of the aryl group to a nucleophile. The triflate anion stabilizes the intermediate species formed during the reaction, enhancing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

- Bis(4-fluorophenyl)iodonium triflate

- Phenyl [3-(trifluoromethyl)phenyl]iodonium triflate

- Bis(4-bromophenyl)iodonium triflate

Uniqueness

(4-Fluorophenyl)(phenyl)iodonium triflate is unique due to the presence of both fluorine and phenyl groups, which enhance its reactivity and selectivity in various chemical reactions. The triflate anion further increases its solubility and stability, making it a valuable reagent in both academic and industrial research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.